molecular formula C14H22N2 B2375329 [1-(2-Methylbenzyl)piperidin-4-yl]methylamine CAS No. 838816-25-4

[1-(2-Methylbenzyl)piperidin-4-yl]methylamine

Cat. No. B2375329
CAS RN: 838816-25-4
M. Wt: 218.344
InChI Key: GWPCEKVJSLDCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2-Methylbenzyl)piperidin-4-yl]methylamine” is a chemical compound with the CAS Number: 838816-25-4. It has a linear formula of C14H22N2 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “[1-(2-Methylbenzyl)piperidin-4-yl]methylamine” is represented by the InChI Code: 1S/C14H22N2/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3 . This indicates the arrangement of atoms and their connectivity.


Physical And Chemical Properties Analysis

“[1-(2-Methylbenzyl)piperidin-4-yl]methylamine” has a molecular weight of 218.34 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the sources.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including derivatives like [1-(2-Methylbenzyl)piperidin-4-yl]methylamine, serve as crucial building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids.

Antimalarial Agents

The emergence of resistance to existing antimalarial drugs necessitates the search for novel molecules. Synthetic 1,4-disubstituted piperidines, including structurally simple ones, have been evaluated for their antimalarial efficacy. Researchers investigate their potential as safe and effective alternatives to combat malaria .

Safety And Hazards

The safety information available indicates that “[1-(2-Methylbenzyl)piperidin-4-yl]methylamine” is an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPCEKVJSLDCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methylbenzyl)piperidin-4-yl]methylamine

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